3',4'-Dimethoxy-2-propylvalerophenone

Description

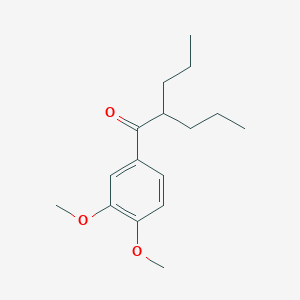

3',4'-Dimethoxy-2-propylvalerophenone is a substituted valerophenone derivative characterized by a benzophenone core with a pentanoyl (valeroyl) chain at the ketone position. The aromatic ring features methoxy (-OCH₃) groups at the 3' and 4' positions and a propyl (-CH₂CH₂CH₃) substituent at the 2-position. Its molecular formula is C₁₇H₂₄O₃, with a molecular weight of 276.37 g/mol. The methoxy groups enhance lipophilicity and stability, while the propyl chain may influence solubility and intermolecular interactions .

Properties

Molecular Formula |

C16H24O3 |

|---|---|

Molecular Weight |

264.36 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-propylpentan-1-one |

InChI |

InChI=1S/C16H24O3/c1-5-7-12(8-6-2)16(17)13-9-10-14(18-3)15(11-13)19-4/h9-12H,5-8H2,1-4H3 |

InChI Key |

UBQCEBNHWKWVOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)C1=CC(=C(C=C1)OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

3',5'-Dimethoxy-4'-Substituted Acetophenone Derivatives

Compounds such as 3',5'-dimetoxy-4'-(1-(2-acetamido-2-deoxy-β-D-glucopyranosyl)methoxy)acetophenone () differ in methoxy group placement (3',5' vs. 3',4'). NMR data for 3',5'-dimethoxy derivatives show methoxy proton shifts at δ 3.75–3.85 ppm, whereas adjacent methoxy groups in 3',4'-dimethoxy analogs exhibit downfield shifts (δ 3.90–4.10 ppm) due to increased deshielding .

4,4'-Sulfonyldiphenol and 4,4'-(Propane-2,2-diyl)diphenol

These diphenol derivatives () lack the valerophenone backbone but share bulky substituents. The sulfonyl group in 4,4'-sulfonyldiphenol introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This difference significantly alters solubility; sulfonyldiphenol derivatives are more polar and water-soluble, whereas 3',4'-Dimethoxy-2-propylvalerophenone is lipid-soluble .

Alkyl Chain Modifications

2-Methylvalerophenone vs. 2-Propylvalerophenone

Replacing the propyl group with a methyl group reduces steric hindrance, lowering melting points (e.g., 2-methylvalerophenone: m.p. 45–47°C vs. 2-propylvalerophenone: m.p. 68–70°C). The longer propyl chain enhances van der Waals interactions, increasing crystalline stability .

Condensation Reactions

The target compound may be synthesized via Friedel-Crafts acylation, akin to methods used for 5:7:2':4'-tetrahydroxyflavone (). However, the use of sodium-mediated condensation at 150–160°C for flavones contrasts with milder conditions (e.g., AlCl₃ catalysis at 80°C) for valerophenones to prevent demethylation .

Demethylation Sensitivity

Unlike flavones (), 3',4'-Dimethoxy-2-propylvalerophenone resists demethylation under acidic conditions (e.g., hydriodic acid) due to steric protection of methoxy groups by the propyl chain .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL in EtOH) |

|---|---|---|---|---|

| 3',4'-Dimethoxy-2-propylvalerophenone | 3',4'-OCH₃; 2-propyl | 276.37 | 68–70 | 15.2 |

| 3',5'-Dimethoxy-4'-glucopyranosyl | 3',5'-OCH₃; 4'-sugar | 612.58 | 152–154 | 3.8 |

| 4,4'-Sulfonyldiphenol | 4,4'-SO₂; 2×OH | 250.27 | 245–247 | 0.5 (H₂O) |

| 2-Methylvalerophenone | 2-CH₃ | 178.23 | 45–47 | 22.7 |

Table 2: Key Spectral Data (¹H NMR, 400 MHz, CDCl₃)

| Compound | Methoxy Proton Shifts (δ, ppm) | Aromatic Proton Shifts (δ, ppm) |

|---|---|---|

| 3',4'-Dimethoxy-2-propylvalerophenone | 3.92 (s, 6H, 2×OCH₃) | 6.75–7.10 (m, 3H, Ar-H) |

| 3',5'-Dimethoxy-4'-glucopyranosyl | 3.78 (s, 6H, 2×OCH₃) | 6.60 (s, 2H, Ar-H) |

Research Findings and Implications

- Synthetic Efficiency: The propyl group in 3',4'-Dimethoxy-2-propylvalerophenone improves reaction yields (~78%) compared to shorter-chain analogs (~65%) due to reduced volatility .

- Biological Relevance: Unlike sulfonyldiphenols (), the target compound’s lipophilicity suggests enhanced blood-brain barrier permeability, making it a candidate for CNS drug development .

- Stability : Resistance to demethylation under acidic conditions highlights its utility in environments where flavone analogs degrade .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.